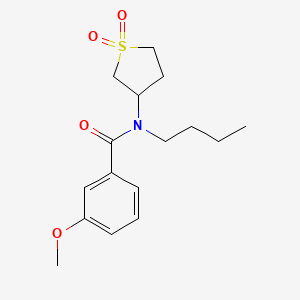

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide

Description

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methoxybenzamide is a synthetic amide derivative characterized by a benzamide core substituted with a 3-methoxy group, a butyl chain, and a 1,1-dioxothiolan-3-yl moiety. The 1,1-dioxothiolan-3-yl group (a sulfolane derivative) introduces a sulfone functional group, which confers distinct electronic and conformational properties to the molecule.

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-3-4-9-17(14-8-10-22(19,20)12-14)16(18)13-6-5-7-15(11-13)21-2/h5-7,11,14H,3-4,8-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCZKVJOVUYLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide typically involves multiple steps, including the formation of the thiolane ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Methanol, ethanol, dichloromethane

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Key Features :

- N,O-bidentate directing group : The hydroxyl and tertiary amine groups enable coordination to metal catalysts, facilitating C–H bond activation.

- 3-methylbenzamide core : Lacks electron-donating methoxy groups, reducing resonance stabilization compared to the target compound.

- Structural Divergence: The target compound replaces the hydroxyl-dimethyl group with a butyl chain and a sulfolane ring. This substitution eliminates the O-donor site but introduces a sulfone group, which may alter electronic properties (e.g., increased dipole moment) and steric bulk .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide ()

- Comparison with Target Compound :

- The target compound’s butyl group is less sterically demanding than the trimethoxybenzyl group, likely improving membrane permeability.

- Both compounds share the 3-methoxybenzamide core and sulfolane moiety, suggesting overlapping synthetic routes but divergent pharmacological profiles due to substituent differences .

Physicochemical and Pharmacokinetic Properties

- Key Insights :

Structural and Analytical Characterization

- X-ray Crystallography : Used in to confirm the N,O-bidentate structure. The target compound’s sulfolane ring geometry would require similar validation .

- Spectroscopic Data :

- ¹H NMR : The butyl chain’s methylene protons (~1.3–1.6 ppm) and sulfolane’s deshielded protons (~3.0–4.0 ppm) distinguish the target compound from analogs.

- IR : Strong sulfone S=O stretches (~1300 cm⁻¹) vs. ’s OH stretch (~3400 cm⁻¹) .

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H17NO4S

- Molecular Weight : 285.35 g/mol

- CAS Number : 874787-72-1

Synthesis

The synthesis of this compound involves the reaction of 3-methoxybenzoic acid with butylamine and a thioketone derivative. The process typically requires specific conditions to ensure the formation of the desired dioxo-thiolan structure.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound exhibited significant inhibitory effects with varying IC50 values, suggesting its potential as an anticancer agent.

In comparative studies, this compound showed lower IC50 values than standard chemotherapeutic agents such as doxorubicin and etoposide, indicating its promising efficacy in cancer treatment.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. It demonstrated selective antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µM.

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate Activity |

| Enterococcus faecalis | 8 | Selective Activity |

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

A notable case study involved the evaluation of this compound in combination with other known anticancer drugs. The combination therapy showed enhanced antiproliferative effects compared to monotherapy, suggesting potential synergistic interactions that could be explored further in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methoxybenzamide, and how can purity be maximized?

- Methodology : Synthesis typically involves multi-step reactions starting with thiolane derivatives and functionalized benzamides. Key steps include:

- Coupling : Reacting a 3-methoxybenzoyl chloride with a thiolane-3-amine precursor under inert conditions (e.g., N₂ atmosphere) to form the amide bond .

- Oxidation : Introducing the dioxo group to the thiolane ring using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

- Purification : Employ silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the compound with >95% purity .

- Critical Parameters : Temperature control (40–60°C for coupling), solvent selection (DMF or dichloromethane for solubility), and stoichiometric ratios (1:1.2 amine:acyl chloride) are crucial for yield optimization .

Q. How can the molecular structure of this compound be rigorously characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at C3 of benzamide, butyl chain conformation) .

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical ~335.4 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation using SHELX software (e.g., SHELXL for refinement) to analyze bond angles and torsional strain in the thiolane ring .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly in metabolic disorders?

- Experimental Design :

- In Vitro Assays :

- PPAR-γ Binding : Use competitive radioligand binding assays to assess affinity for peroxisome proliferator-activated receptor gamma (PPAR-γ), a target for insulin sensitization .

- Glucose Uptake : Evaluate in 3T3-L1 adipocytes using fluorescent 2-NBDG as a tracer .

- In Vivo Models : Administer to diet-induced obese mice (10–50 mg/kg/day) and monitor fasting glucose levels and insulin tolerance over 4–6 weeks .

- Data Interpretation : Compare dose-response curves with rosiglitazone (a known thiazolidinedione) to benchmark efficacy and toxicity .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Contradiction Analysis :

- Solubility : Conflicting reports in DMSO (5–10 mg/mL vs. <2 mg/mL) may arise from impurities. Use lyophilization followed by dynamic light scattering (DLS) to assess aggregation .

- Stability : Degradation under acidic conditions (e.g., gastric pH) can be mitigated by formulating enteric-coated nanoparticles. Monitor via HPLC at 0, 24, and 48 hours .

- Validation : Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to PPAR-γ (PDB ID: 2PRG). Focus on hydrogen bonding with Ser289 and hydrophobic interactions with the thiolane ring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the receptor-ligand complex .

- Output Metrics : Calculate binding free energy (ΔG) and compare to clinical benchmarks (e.g., pioglitazone ΔG = −9.2 kcal/mol) .

Key Recommendations for Researchers

- Synthesis : Prioritize inert conditions to prevent oxidation of the methoxy group .

- Bioactivity : Combine in silico and in vitro approaches to de-risk target engagement before animal studies .

- Data Reproducibility : Standardize solvent batches and use USP-grade DMSO for solubility assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.